2-(4-methyl-1H-imidazol-2-yl)aniline
Overview
Description
2-(4-methyl-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring substituted with a methyl group at the 4-position and an aniline group at the 2-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Some imidazole derivatives have been reported to have good oral bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions, which might have implications for their stability and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylimidazole with aniline derivatives under catalytic conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-(4-methyl-1H-imidazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylimidazol-1-yl)aniline
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 1-(4-aminophenyl)-2-methylimidazole
Uniqueness
2-(4-methyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the imidazole ring and the aniline group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJAFQCSWOQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444966 | |
Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209251-84-3 | |
Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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